molecular formula C16H24N2O4 B12068004 (s)-3-(4-Amino-2-methoxy-phenoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester

(s)-3-(4-Amino-2-methoxy-phenoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B12068004
M. Wt: 308.37 g/mol
InChI Key: JLWKZCMTAAEEHO-LBPRGKRZSA-N
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Description

(s)-3-(4-Amino-2-methoxy-phenoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features a pyrrolidine ring, an amino group, and a methoxyphenoxy moiety, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-3-(4-Amino-2-methoxy-phenoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reductive amination reactions.

    Attachment of the Methoxyphenoxy Moiety: The methoxyphenoxy group can be attached through an etherification reaction using a suitable phenol derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and automated processes are often employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid ester to the corresponding alcohol or amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions, including acidic or basic environments.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or amines.

    Substitution: Halogenated, alkylated, or sulfonated derivatives.

Scientific Research Applications

(s)-3-(4-Amino-2-methoxy-phenoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound is used as a building block for the construction of more complex molecules in organic synthesis.

    Biological Studies: It is employed in studies investigating the interactions of chiral compounds with biological targets.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (s)-3-(4-Amino-2-methoxy-phenoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The compound’s chiral nature allows for selective interactions with biological molecules, enhancing its efficacy and specificity.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(4-Amino-2-methoxy-phenoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester
  • 3-(4-Amino-2-methoxy-phenoxy)-pyrrolidine-1-carboxylic acid methyl ester
  • 3-(4-Amino-2-methoxy-phenoxy)-pyrrolidine-1-carboxylic acid ethyl ester

Uniqueness

(s)-3-(4-Amino-2-methoxy-phenoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer or other similar compounds. The tert-butyl ester group also imparts distinct physicochemical properties, such as increased lipophilicity and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H24N2O4

Molecular Weight

308.37 g/mol

IUPAC Name

tert-butyl (3S)-3-(4-amino-2-methoxyphenoxy)pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H24N2O4/c1-16(2,3)22-15(19)18-8-7-12(10-18)21-13-6-5-11(17)9-14(13)20-4/h5-6,9,12H,7-8,10,17H2,1-4H3/t12-/m0/s1

InChI Key

JLWKZCMTAAEEHO-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=C(C=C(C=C2)N)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=C(C=C2)N)OC

Origin of Product

United States

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